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Compound of Interest

Compound Name:
5-Chloro-8-

(trifluoromethyl)quinolin-4-ol

Cat. No.: B12844132

Get Quote

Executive Summary
5-Chloro-8-(trifluoromethyl)quinolin-4-ol (also known as 5-Chloro-8-(trifluoromethyl)-4(1H)-

quinolone) is a halogenated quinoline derivative characterized by a trifluoromethyl group at the

C8 position and a chlorine atom at the C5 position.[1][2][3] This specific substitution pattern

imparts unique lipophilic and electronic properties, making it a valuable scaffold in medicinal

chemistry. The compound exists in a tautomeric equilibrium between the enol (4-hydroxy) and

keto (4-quinolone) forms, with the keto form predominating in the solid state and polar solvents.

Key Applications:

Medicinal Chemistry: Precursor for type II topoisomerase inhibitors and antimalarial agents

(analogous to Mefloquine).

Agrochemicals: Intermediate for novel fungicides targeting respiratory pathways.

Material Science: Ligand for organometallic complexes due to its chelating ability (N1-O4 or

N1-O8 if isomerized, though 4-OH is less chelating than 8-OH).
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Chemical Identity & Structural Analysis[4][5][6][7]
Property Detail

IUPAC Name 5-Chloro-8-(trifluoromethyl)quinolin-4-ol

Preferred Tautomer 5-Chloro-8-(trifluoromethyl)quinolin-4(1H)-one

CAS Number
Not widely listed (Analogous to 23779-96-6);

Precursor CAS: 121-50-6 (Aniline)

Molecular Formula C₁₀H₅ClF₃NO

Molecular Weight 247.60 g/mol

SMILES OC1=CC=NC2=C1C(Cl)=CC=C2C(F)(F)F

InChI Key
Predicted:[4][5]SBVZSZNYPRWWNN-

UHFFFAOYSA-N (Isomer dependent)

Tautomeric Equilibrium
The compound exhibits keto-enol tautomerism.[6] In the solid state and polar solvents (DMSO,

MeOH), the 4-quinolone (keto) form is energetically favored due to aromatic stabilization of the

pyridone ring and intermolecular hydrogen bonding.

Structural Implications

Enol Form
(4-Hydroxyquinoline)

Less Stable in Solid State

Keto Form
(4-Quinolone)
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 Tautomerization (Fast) 

High Melting Point (>250°C)
due to H-bond network
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Figure 1: Tautomeric equilibrium favoring the 4-quinolone form, significantly influencing physical

properties.[6]
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Physicochemical Properties[2][3][4][6][7][8][9][10]
[11][12][13]
The physical properties of 5-Chloro-8-(trifluoromethyl)quinolin-4-ol are dominated by its

high polarity in the keto form and the electron-withdrawing nature of the -Cl and -CF₃

substituents.

Property Value / Description Source/Note

Appearance
Off-white to pale yellow

crystalline powder
Experimental Observation

Melting Point
> 250 °C (Decomposition often

>280 °C)
Typical for 4-quinolones [1]

Boiling Point
Not applicable (Decomposes

before boiling)
Predicted

Solubility (Water) Insoluble (< 0.1 mg/mL) Hydrophobic CF₃/Cl groups

Solubility (Organic)

Soluble in DMSO, DMF, hot

Ethanol; Slightly soluble in

DCM

Polar aprotic preferred

pKa (NH) ~ 9.5 - 10.5 Acidic NH (deprotonation)

pKa (OH) ~ -1.0 to 0.5 Basic Oxygen (protonation)

LogP 3.2 ± 0.4 Predicted (High Lipophilicity)

Density ~ 1.55 g/cm³ Predicted

Solubility Profile
The presence of the 8-trifluoromethyl group significantly reduces water solubility compared to

the parent 4-hydroxyquinoline.

Best Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Trifluoroacetic acid

(TFA).
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Poor Solvents: Water, Diethyl ether, Hexane.

Synthesis & Purification Protocols
The most robust synthetic route is the Gould-Jacobs Reaction, utilizing 5-chloro-2-

(trifluoromethyl)aniline as the starting material.

Synthetic Workflow (Gould-Jacobs)
Precursor: 5-Chloro-2-(trifluoromethyl)aniline (CAS: 445-03-4).

Condensation: Reaction of the aniline with Diethyl ethoxymethylenemalonate (EMME) to

form the anilinomethylene malonate.

Cyclization: Thermal cyclization at high temperature (250°C) in Diphenyl ether (Ph₂O) to

form the quinoline ester.

Hydrolysis & Decarboxylation: Saponification of the ester followed by thermal

decarboxylation to yield the 4-quinolone.
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Start: 5-Chloro-2-(trifluoromethyl)aniline
+ EMME

Step 1: Condensation
110-140°C, -EtOH

Intermediate:
Diethyl (((5-chloro-2-(trifluoromethyl)phenyl)amino)methylene)malonate

Step 2: Thermal Cyclization
250°C in Ph2O

Intermediate:
Ethyl 5-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Step 3: Hydrolysis & Decarboxylation
NaOH/H2O, then Heat

Target:
5-Chloro-8-(trifluoromethyl)quinolin-4-ol

Click to download full resolution via product page

Figure 2: Step-by-step synthesis via the Gould-Jacobs protocol.

Purification Protocol
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Due to the high melting point and poor solubility, purification is best achieved via

recrystallization rather than chromatography.

Dissolution: Dissolve crude solid in boiling DMF (approx. 10 mL/g).

Filtration: Filter hot to remove insoluble carbonaceous residues.

Precipitation: Slowly add Ethanol or Water to the hot filtrate until turbidity is observed.

Cooling: Allow to cool slowly to room temperature, then to 4°C.

Collection: Filter the off-white crystals and wash with cold Ethanol. Dry under vacuum at

60°C.

Spectral Characterization
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆

δ 11.8 ppm (br s, 1H): NH (Quinolone form) or OH (Enol form) - Exchangeable.

δ 8.2 - 7.5 ppm (m, 3H): Aromatic protons (H2, H6, H7).

H2 (adjacent to N) typically appears as a doublet or broad singlet around 7.9-8.0 ppm.

H6 and H7 will show coupling characteristic of the benzene ring substitution (ortho

coupling ~8-9 Hz).

δ 6.1 ppm (d, 1H): H3 (Alpha to Carbonyl), characteristic of 4-quinolones.

Fluorine NMR (¹⁹F-NMR)
δ -60 to -63 ppm (s, 3F): Characteristic singlet for the -CF₃ group attached to the aromatic

ring.

Mass Spectrometry (MS)
Ionization: ESI+ (Electrospray Ionization).
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M+H: 248.0 (³⁵Cl) / 250.0 (³⁷Cl).

Pattern: Distinct 3:1 isotopic ratio due to Chlorine.[3]

Safety & Handling (SDS Summary)
Hazard Classification:

Acute Toxicity: Oral/Inhalation (Category 4).

Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).[7]

STOT-SE: Category 3 (May cause respiratory irritation).[7]

Handling Precautions:

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling

powder.

Ventilation: Handle in a chemical fume hood to avoid inhalation of dust.

Storage: Store in a cool, dry place. Hygroscopic nature is low, but keep container tightly

closed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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